molecular formula C7H15N B075157 Heptamethyleneimine CAS No. 1121-92-2

Heptamethyleneimine

Cat. No. B075157
CAS RN: 1121-92-2
M. Wt: 113.2 g/mol
InChI Key: QXNDZONIWRINJR-UHFFFAOYSA-N
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Description

Heptamethyleneimine, also known as heptamethylenediamine, is an organic compound with the chemical formula C7H16N2. It is a colorless liquid with a pungent odor, and is widely used in the synthesis of organic compounds. This compound is an aliphatic amine, which means it is composed of a chain of seven carbon atoms linked together by single bonds. It is also a primary amine, meaning it has a single nitrogen atom linked to each carbon atom. This compound is a volatile liquid and is highly flammable.

Scientific Research Applications

  • Carcinogenic Studies : Heptamethyleneimine, when combined with sodium nitrite, was found to induce squamous carcinomas and tumors in rats. This study highlights its potential carcinogenic effects (Taylor & Lijinsky, 1975).

  • Synthesis of Fluorine Compounds : Direct fluorination of this compound can produce perfluorinated products, indicating its role in the synthesis of complex fluorine compounds (Lin & Lagow, 1990).

  • Ionic Liquids in Hydrocarbon Separation : this compound is relevant in the study of ionic liquids for separating hydrocarbons. It's part of a system that includes n-heptane and toluene, used to explore the effectiveness of ionic liquids in selective separation (González et al., 2016).

  • Dye and Imaging Research : this compound derivatives, specifically heptamethine cyanines, are used in imaging applications. Modifications in these compounds can lead to brighter and more aggregation-resistant fluorophores for biomolecule labeling (Luciano et al., 2019).

  • Combustion and Fuel Studies : this compound is referenced in studies of diesel engine emissions, especially regarding the effects of aromatic hydrocarbons and oxygenates on exhaust emissions (Xiao, Ladommatos, & Zhao, 2000).

  • Electron Spin Resonance Studies : This compound has been used in electron spin resonance studies, particularly in understanding conformational effects in medium-sized rings (Hudson & Hussain, 1968).

  • Thermodynamics and Chemistry : this compound is part of thermodynamic studies that explore Gibbs energies and solvation dynamics in mixtures, such as those with n-heptane (Lepori, Matteoli, Gianni, & Righetti, 2015).

  • Platinum Complexes Synthesis : The synthesis of cis-bis-heptamethyleneimine platinum(II) dicarboxylate complexes and their characterization has been explored, indicating its utility in the development of new platinum-based compounds (Mukhopadhyay, Thurston, Whitmire, & Khokhar, 2002).

properties

IUPAC Name

azocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-4-6-8-7-5-3-1/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDZONIWRINJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020680
Record name Heptamethyleneimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1121-92-2
Record name Azocan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptamethyleneimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azocine, octahydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptamethyleneimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perhydroazocine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.039
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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